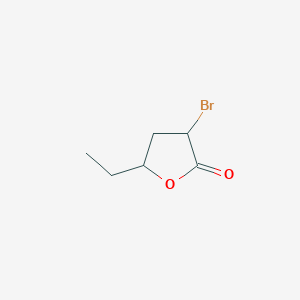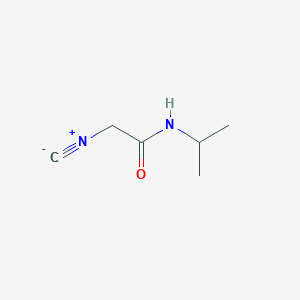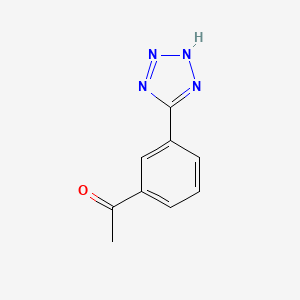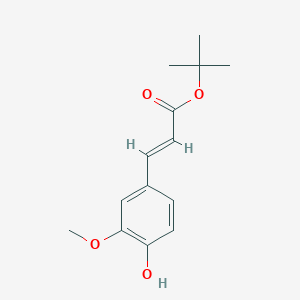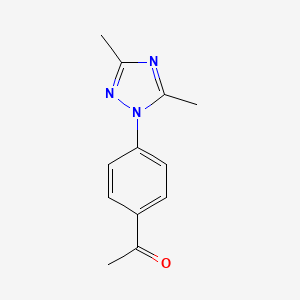
1-(3-Methylthiophen-2-yl)hexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylthiophen-2-yl)hexane-1,3-dione is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol This compound features a thiophene ring substituted with a methyl group at the 3-position and a hexane-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)hexane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with hexane-1,3-dione under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methylthiophen-2-yl)hexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(3-Methylthiophen-2-yl)hexane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(3-Methylthiophen-2-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to influence voltage-gated sodium and calcium channels, as well as GABA transporters, which are crucial in neurological processes . These interactions can lead to various pharmacological effects, such as anticonvulsant and analgesic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: Shares the thiophene ring and exhibits similar biological activities.
3-Methylthiophene-2-carbaldehyde: A precursor in the synthesis of 1-(3-Methylthiophen-2-yl)hexane-1,3-dione.
Uniqueness
This compound is unique due to its specific combination of a thiophene ring and a hexane-1,3-dione moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14O2S |
|---|---|
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
1-(3-methylthiophen-2-yl)hexane-1,3-dione |
InChI |
InChI=1S/C11H14O2S/c1-3-4-9(12)7-10(13)11-8(2)5-6-14-11/h5-6H,3-4,7H2,1-2H3 |
Clé InChI |
BTMOZDPMGKEMLC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CC(=O)C1=C(C=CS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


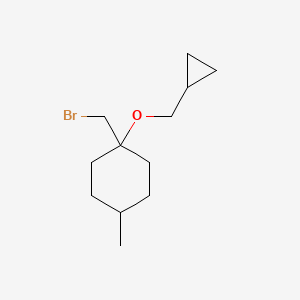
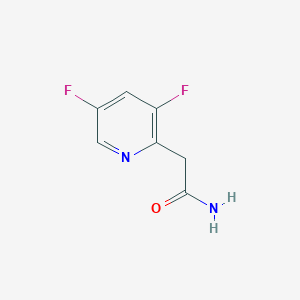
![4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B13624582.png)
![Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate](/img/structure/B13624585.png)
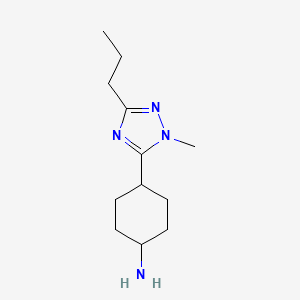
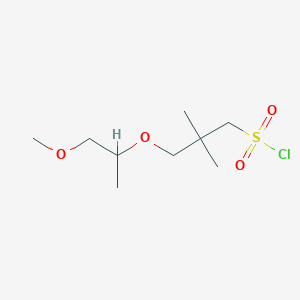
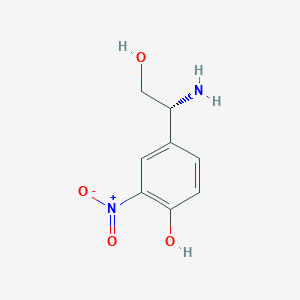
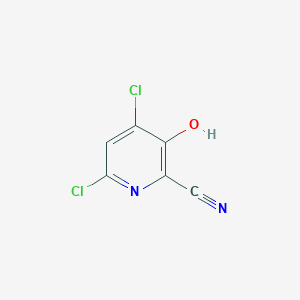
![Bicyclo[3.2.1]octan-6-amine](/img/structure/B13624604.png)
